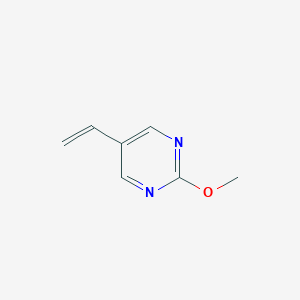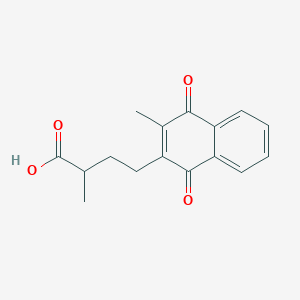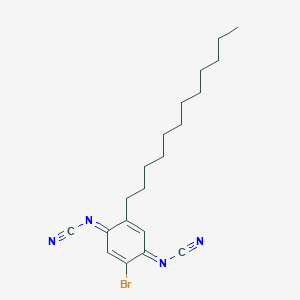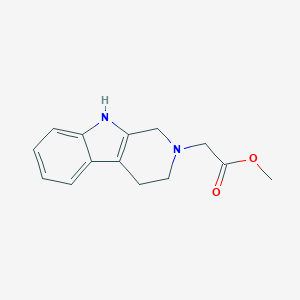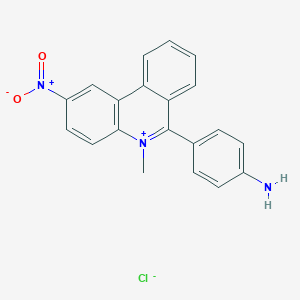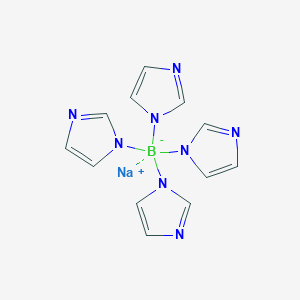
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one, commonly known as 17-ethynyl-5-androsten-3β, 9α-diol or 17-ethynyl-androst-4-ene-3,17-diol, is a synthetic steroid hormone that has gained significant attention in scientific research due to its unique properties. This compound is a member of the androstane family and is structurally similar to the natural hormone testosterone. However, it has several distinct features that make it a valuable tool for researchers.
Mécanisme D'action
The mechanism of action of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one is complex and not yet fully understood. However, it is known to bind to androgen receptors in the body, which are responsible for mediating the effects of testosterone. This binding results in the activation of various signaling pathways, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one are diverse and depend on various factors, including dosage, duration of exposure, and the specific tissues targeted. Some of the known effects of this compound include increased protein synthesis, enhanced muscle growth, and improved bone density. It has also been shown to have anti-inflammatory properties and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one in laboratory experiments is its ability to mimic the effects of testosterone without the associated side effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, there are also limitations to its use, including the fact that it may not accurately reflect the effects of endogenous testosterone in the body. Additionally, it may have different effects on different tissues and may not be suitable for all types of experiments.
Orientations Futures
There are several potential future directions for research involving 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of a range of diseases. Another potential direction is the further investigation of its effects on the immune system, which could provide insights into the development of autoimmune disorders. Additionally, studies could be conducted to better understand the mechanisms underlying its effects on glucose metabolism and bone density, which could have implications for the treatment of diabetes and osteoporosis.
Méthodes De Synthèse
The synthesis of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one involves several steps, including the use of chemical reagents and catalysts. The most common method of synthesis involves the reaction of 5α-androstane-3,17-dione with ethynylmagnesium bromide and lithium aluminum hydride. This process results in the formation of 17-ethynyl-5-androsten-3β, 9α-diol, which can be further purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
The unique properties of 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one make it a valuable tool for scientific research. This compound has been used in a variety of studies, including those related to the development of new drugs, the investigation of hormonal signaling pathways, and the study of steroid metabolism. Additionally, it has been used to study the effects of steroids on the immune system, as well as to investigate the role of steroids in the development of various diseases.
Propriétés
Numéro CAS |
116299-92-4 |
|---|---|
Nom du produit |
9,17-Dihydroxy-17-ethynylandrost-4-en-3-one |
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1 |
Clé InChI |
UGLZRWDRJDINHF-LZGSLJKGSA-N |
SMILES isomérique |
C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
SMILES canonique |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Synonymes |
9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one 9,17-DEAEO 9,17-dihydroxy-17-ethynylandrost-4-en-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



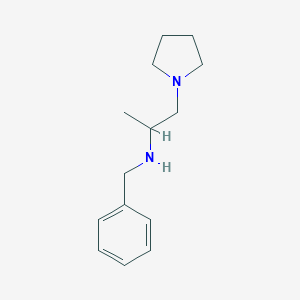
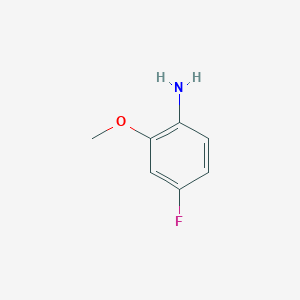
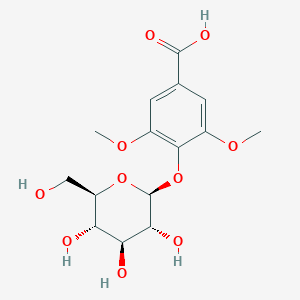
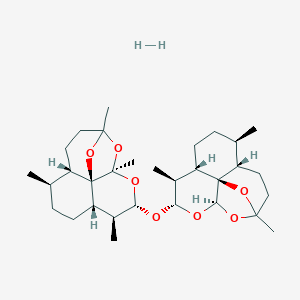


![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
